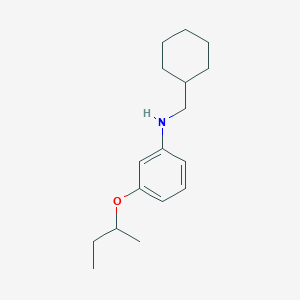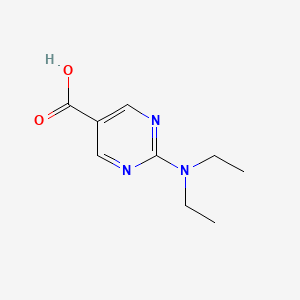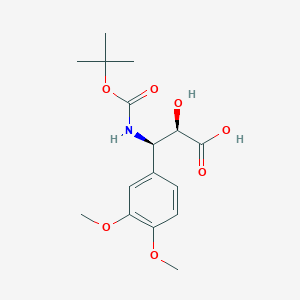
3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline
Overview
Description
3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline, also known as SB-CHMA, is an organic compound with a molecular formula of C13H23NO. It is a colorless liquid with a low odor and a boiling point of about 150°C. SB-CHMA is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are all important areas of study.
Mechanism of Action
The exact mechanism of action of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and by reducing the formation of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is believed to act as an anti-cancer agent by interfering with the growth and proliferation of cancer cells, as well as by inducing apoptosis.
Biochemical and Physiological Effects
3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation, to reduce the toxicity of certain drugs, to inhibit the growth of bacteria and fungi, and to inhibit the enzyme acetylcholinesterase. Additionally, it has been shown to have antioxidant activity, to reduce oxidative stress, and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline in lab experiments is its low toxicity. It is generally regarded as safe for use in laboratory settings, and it has a low odor and boiling point. Additionally, it is relatively easy to synthesize and to purify. However, one limitation of using 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the study of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research into its potential to be used as an antioxidant, anti-inflammatory, and anti-cancer agent should be explored. Furthermore, research into the synthesis of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline, as well as its solubility in water, should be conducted in order to improve its use in laboratory experiments.
Scientific Research Applications
3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline has a number of scientific research applications, including its use as an antioxidant, anti-inflammatory agent, and anti-cancer agent. It has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to protect cells from oxidative stress. It has also been studied for its ability to inhibit the growth of bacteria and fungi, and to reduce the toxicity of certain drugs. Additionally, 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
properties
IUPAC Name |
3-butan-2-yloxy-N-(cyclohexylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-14(2)19-17-11-7-10-16(12-17)18-13-15-8-5-4-6-9-15/h7,10-12,14-15,18H,3-6,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXVIVGNDCMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)


![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)



![4-chloro-N-[(4-propoxyphenyl)methyl]aniline](/img/structure/B1389264.png)


